2-Acetamido-2,6-dideoxygalactose
Overview
Description
2-Acetamido-2,6-dideoxygalactose is a monosaccharide that belongs to the class of amino sugars. It is a structural component of glycosaminoglycans, which are long chains of complex carbohydrates found in the extracellular matrix of animal tissues. This compound has been identified in human blood and is part of the human exposome .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2,6-dideoxygalactose can be synthesized through various chemical methods, including per-O-acetylation, regioselective oxidation, and reductive amination. The most common method involves the use of galactose as the starting material, followed by selective acetylation at the C-2 position, removal of the C-6 hydroxyl group, and subsequent deacetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes similar to those used in laboratory settings. These processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2,6-dideoxygalactose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted amino sugars.
Scientific Research Applications
2-Acetamido-2,6-dideoxygalactose has various applications in scientific research, including:
Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Plays a role in cell recognition and communication processes.
Medicine: Component of heparin and other glycosaminoglycan-based drugs.
Industry: Utilized in the development of therapeutics and vaccines.
Mechanism of Action
The mechanism of action of 2-Acetamido-2,6-dideoxygalactose involves its incorporation into glycosaminoglycans, which are essential for various biological processes. These glycosaminoglycans interact with proteins and other molecules in the extracellular matrix, influencing cell signaling, adhesion, and migration . The compound’s acetamido group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Acetamido-2,6-dideoxygalactose is unique due to its specific structural features, such as the absence of a hydroxyl group at the C-6 position and the presence of an acetamido group at the C-2 position. These features confer distinct chemical properties, making it resistant to acid hydrolysis and enabling specific interactions with biological molecules.
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYIXLKTDHMMY-YDKYIBAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956670 | |
Record name | 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35233-39-7 | |
Record name | N-Acetylfucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035233397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-D-FUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL3BS7497E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-acetamido-2,6-dideoxygalactose in bacterial lipopolysaccharides?
A: this compound, also known as N-acetyl fucosamine (FucNAc), is a key component of the O-specific polysaccharide chains in lipopolysaccharides (LPS) of certain bacteria like Proteus and Pseudomonas aeruginosa species [, , ]. These O-specific chains are immunogenic and contribute to the serological diversity of these bacteria. The specific arrangement of FucNAc along with other sugars within the O-antigen allows for the differentiation of bacterial strains based on their antigenic properties.
Q2: How does the structure of O-antigens containing this compound relate to their immunogenicity?
A: The research on Pseudomonas aeruginosa immunotype 2 (IT-2) demonstrates that the high molecular weight polysaccharide (PS) consisting of FucNAc and glucose is structurally identical to the O-specific side chain of the LPS []. Immunization with this PS elicited significant antibody responses in human subjects, highlighting the crucial role of FucNAc in the immunogenicity of these bacterial polysaccharides. The study also emphasizes that the specific arrangement of sugars, including FucNAc, within the O-antigen influences the immune response it elicits.
Q3: Can the presence of this compound in different bacterial species lead to cross-reactivity?
A: Yes, structural similarities in O-antigens, even across different species, can lead to cross-reactivity. For instance, Proteus penneri 63 and Proteus vulgaris O12, despite belonging to different serogroups, show cross-reactivity in their O-antisera []. This is attributed to the presence of shared structural elements in their O-specific polysaccharides, such as D-GlcNAc6PEtn and the disaccharide α-L-FucNAc-(1→3)-D-GlcNAc. This finding highlights the importance of detailed structural analysis in understanding the immunological relationships between different bacterial strains and species.
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